3-[(3,5-dinitro-4-pyridinyl)amino]phenol
Description
3-[(3,5-Dinitro-4-pyridinyl)amino]phenol is a nitro-substituted aromatic compound featuring a phenol core linked via an amino group to a pyridine ring bearing two nitro groups at the 3- and 5-positions. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., anticancer agents) and materials science.
Properties
IUPAC Name |
3-[(3,5-dinitropyridin-4-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-8-3-1-2-7(4-8)13-11-9(14(17)18)5-12-6-10(11)15(19)20/h1-6,16H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSVEOKQAAHOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(3,5-dinitro-4-pyridinyl)amino]phenol with structurally analogous compounds from the evidence, focusing on substituents, physicochemical properties, and bioactivity:
Notes:
- *Molecular weight calculated based on formula.
- †Bioactivity inferred from structural analogs (e.g., nitro groups enhance DNA intercalation ).
Key Comparisons:
However, this may reduce solubility relative to hydroxyl- or methoxy-substituted analogs (e.g., 6d in , mp 162–164°C) .
Thermal Stability: The 3,5-dinitro substitution pattern may elevate the melting point compared to non-nitro analogs (e.g., 6d: 162–164°C vs. 6c: 196–198°C ). However, experimental data for the target compound is lacking.
Biological Activity: 6c () demonstrated potent anticancer activity (IC₅₀: 8.2 µM against breast cancer cells), attributed to nitro group-mediated ROS generation. The target compound’s dual nitro groups may amplify this effect . Thiol- and CN-containing pyridines () lack reported bioactivity, suggesting electron-withdrawing groups (e.g., -NO₂) are critical for cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
